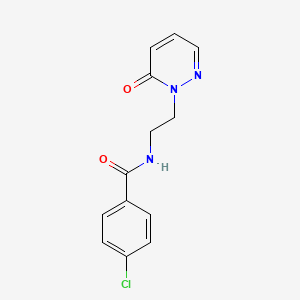

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and material science due to their diverse biological activities and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 6-oxopyridazine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure the desired product is obtained.

Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound is primarily recognized for its potential as a glycine transporter-1 inhibitor . Glycine transporters play a critical role in the regulation of glycine levels in the central nervous system, influencing neurotransmission and neuroprotection. Inhibition of these transporters can be beneficial in treating conditions such as schizophrenia and other neuropsychiatric disorders. A notable patent (US9045445B2) describes methods of synthesizing compounds similar to 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide that exhibit these inhibitory properties, indicating its relevance in drug development aimed at enhancing cognitive functions and mitigating symptoms of mental health disorders .

Mechanistic Insights

Research has demonstrated that derivatives of pyridazine, including this compound, possess a broad spectrum of biological activities. These compounds have shown promise in various assays for their anti-inflammatory, analgesic, and antitumor properties. A review highlighted that pyridazinone derivatives are integral components of pharmacophores with diverse therapeutic potentials, which include anti-cancer activities through modulation of metabolic pathways .

Case Studies and Clinical Research

Clinical studies involving pyridazine derivatives have underscored their therapeutic efficacy. For instance, a case study on the effects of similar compounds demonstrated significant improvements in patient outcomes with specific neurodegenerative diseases when treated with glycine transporter inhibitors . These findings support the hypothesis that this compound could be beneficial in clinical settings.

Data Table: Comparative Analysis of Pyridazine Derivatives

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Unique due to its specific structure and functional groups.

Other Benzamides: Compounds like 4-chlorobenzamide or N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may have similar properties but differ in their specific activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.

Actividad Biológica

4-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H15ClN4O

- Molecular Weight : 288.75 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : The starting material undergoes cyclization to form the pyridazine moiety.

- Chlorination : Chlorination at the para position of the benzene ring is performed using chlorinating agents such as thionyl chloride.

- Amidation : The final step involves the reaction of the chlorinated compound with an amine to form the amide bond.

Anti-inflammatory Activity

Research has indicated that compounds containing a pyridazine structure exhibit significant anti-inflammatory properties. In a study evaluating various derivatives, it was noted that compounds similar to this compound showed promising results in reducing paw edema in rat models, suggesting potential for therapeutic applications in inflammatory diseases .

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |

|---|---|---|---|

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

This table illustrates the effectiveness of various compounds in inhibiting inflammation, with indomethacin serving as a standard reference .

Anticancer Activity

Emerging studies have also pointed to the anticancer potential of benzamide derivatives, including those with oxopyridazine structures. For instance, similar compounds have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression and cell cycle regulation .

In vitro studies demonstrated that certain derivatives exhibited selective inhibition against HDAC1, leading to reduced proliferation in cancer cell lines such as K562 and HCT116 without adversely affecting normal cells .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- HDAC Inhibition : By inhibiting HDACs, this compound may enhance acetylation levels of histones, leading to altered gene expression profiles associated with cell survival and proliferation.

- Anti-inflammatory Pathways : The compound may also inhibit pro-inflammatory cytokines and mediators through modulation of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Study on Anti-inflammatory Effects : A group synthesized various benzamide derivatives and tested their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that specific substitutions on the benzamide structure significantly enhanced anti-inflammatory activity .

- Anticancer Efficacy : Another study focused on quinazolinyl-containing benzamides, which showed improved HDAC inhibitory activity compared to established drugs like MS-275, demonstrating their potential as novel anticancer agents .

Propiedades

IUPAC Name |

4-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c14-11-5-3-10(4-6-11)13(19)15-8-9-17-12(18)2-1-7-16-17/h1-7H,8-9H2,(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKWQBCVSLEVRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.